Cas no 2165472-31-9 ((2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol)

(2R)-2-amino-3-[1-(3-methylbutyl)-1H-imidazol-4-yl]propan-1-ol is a chiral imidazole-derived amino alcohol with potential applications in medicinal chemistry and asymmetric synthesis. Its structure features a stereocenter at the 2-position, making it a valuable intermediate for enantioselective reactions. The imidazole moiety offers coordination and hydrogen-bonding capabilities, while the primary amine and hydroxyl groups enhance reactivity for further derivatization. The 3-methylbutyl side chain provides lipophilicity, which may influence solubility and bioavailability in pharmaceutical contexts. This compound’s well-defined stereochemistry and functional group diversity make it suitable for research in drug discovery, catalysis, and ligand design. Its purity and stability under standard conditions ensure reliable performance in synthetic workflows.
(2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol structure
2165472-31-9 structure
Product Name:(2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol
CAS No:2165472-31-9
MF:C11H21N3O
MW:211.30394244194
CID:5814504
PubChem ID:165745596
Update Time:2025-08-05

(2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol
    • (2R)-2-amino-3-[1-(3-methylbutyl)-1H-imidazol-4-yl]propan-1-ol
    • EN300-1456551
    • 2165472-31-9
    • Inchi: 1S/C11H21N3O/c1-9(2)3-4-14-6-11(13-8-14)5-10(12)7-15/h6,8-10,15H,3-5,7,12H2,1-2H3/t10-/m1/s1
    • InChI Key: HWPIMUIJZAQDKY-SNVBAGLBSA-N
    • SMILES: OC[C@@H](CC1=CN(C=N1)CCC(C)C)N

Computed Properties

  • Exact Mass: 211.168462302g/mol
  • Monoisotopic Mass: 211.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.1Ų

(2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol Pricemore >>

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(2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol Related Literature

Additional information on (2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol

Comprehensive Overview of (2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol (CAS No. 2165472-31-9)

The compound (2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol, identified by its CAS No. 2165472-31-9, is a chiral amino alcohol derivative with a unique imidazole moiety. This structurally complex molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and enzyme inhibition. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for synthesizing biologically active compounds.

Recent studies highlight the growing interest in imidazole-containing compounds, particularly in the context of targeted drug delivery and small molecule therapeutics. The (2R)-stereochemistry of this compound is especially noteworthy, as enantiopure molecules often exhibit enhanced binding affinity and selectivity in biological systems. Researchers are actively exploring its role in modulating protein-protein interactions, a hot topic in modern drug development.

From a synthetic chemistry perspective, the 3-methylbutyl side chain in 2165472-31-9 contributes to improved lipophilicity, which is crucial for membrane permeability - a key consideration in blood-brain barrier penetration studies. This characteristic aligns with current industry focus on CNS-targeted compounds, addressing widespread interest in neurological disorder treatments. The compound's imidazol-4-yl ring system also positions it as a potential scaffold for developing kinase inhibitors, a major area of cancer research.

The pharmaceutical industry's shift toward precision medicine has increased demand for specialized building blocks like (2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol. Its structural features make it particularly valuable for creating allosteric modulators, a class of compounds gaining traction in GPCR-targeted therapies. Analytical challenges in characterizing such chiral molecules have spurred advancements in HPLC chiral separation techniques and crystallography methods.

In metabolic studies, the compound's propan-1-ol backbone shows promise for designing prodrugs with enhanced bioavailability. This aligns with current pharmaceutical trends addressing poor water solubility issues - a frequent search topic among medicinal chemists. The 1H-imidazol-4-yl group's hydrogen bonding capability further enables interactions with biological targets, making 2165472-31-9 valuable for fragment-based drug design approaches.

Environmental considerations in chemical synthesis have brought attention to the compound's potential for green chemistry applications. Its structure allows for possible derivatization using catalytic asymmetric synthesis methods, reducing waste generation compared to traditional routes. This aspect responds to growing industry concerns about sustainable pharmaceutical manufacturing.

The unique combination of chirality, hydrogen bond donors/acceptors, and aromatic character in (2R)-2-amino-3-1-(3-methylbutyl)-1H-imidazol-4-ylpropan-1-ol makes it a compelling subject for computational chemistry studies. Recent publications demonstrate its utility in molecular docking simulations, particularly for investigating enzyme active sites - a frequent search term among biochemistry students and researchers.

Quality control aspects of 2165472-31-9 involve sophisticated analytical techniques, reflecting industry demands for high-purity intermediates. The compound's characterization typically requires advanced mass spectrometry and NMR spectroscopy, topics consistently ranking high in analytical chemistry searches. Its storage stability profile also makes it suitable for long-term research projects, addressing practical concerns in academic and industrial laboratories.

Future research directions for this compound likely involve exploring its structure-activity relationships in various biological contexts. The scientific community shows particular interest in its potential pharmacophore features, which could inform design of novel selective inhibitors. These aspects connect with broader discussions about rational drug design strategies in peer-reviewed literature and online forums.

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